Durabolin oxime, (E)-
Description
Contextualization within Steroidal Derivatives Research
The study of steroidal derivatives is a vast and continually evolving field in medicinal chemistry. mdpi.comnih.gov Steroids, with their characteristic four-ring nucleus, serve as a versatile scaffold for chemical modification. encyclopedia.pub These modifications aim to modulate the biological activity of the parent steroid, potentially enhancing desired effects or introducing new properties. The synthesis of derivatives like Durabolin oxime, (E)- is a prime example of this strategy.
Research into steroidal derivatives is driven by the quest for compounds with more specific actions and improved therapeutic profiles. The parent compound, nandrolone (B1676933), is a well-known anabolic androgenic steroid. nih.gov The creation of its oxime derivative, Durabolin oxime, (E)-, is a targeted alteration intended to explore how the introduction of a C=N-OH group in place of a carbonyl group influences the molecule's characteristics. This type of structural modification is a common practice in drug discovery and development, aiming to understand structure-activity relationships (SAR). encyclopedia.pubscispace.com
Significance of the Oxime Moiety in Steroid Chemistry
The oxime group (C=N-OH) is a functional group of considerable interest in medicinal chemistry due to its unique electronic and structural properties. mdpi.comnumberanalytics.com The introduction of an oxime moiety into a steroid scaffold, as seen in Durabolin oxime, (E)-, can lead to several significant changes:
Electronic Properties: The oxime group introduces both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the nitrogen atom). encyclopedia.pub This can lead to different binding interactions with biological targets compared to the original carbonyl group.
Stereochemistry: The C=N double bond of the oxime can exist as either (E) or (Z) isomers, introducing an additional layer of structural diversity. nih.govorganic-chemistry.org The "(E)-" designation in Durabolin oxime, (E)- specifies the stereochemistry around this bond. nih.gov
Physicochemical Properties: The presence of the oxime can alter the polarity, solubility, and metabolic stability of the steroid molecule. mdpi.comencyclopedia.pub Oximes are generally crystalline solids and can have different solubility profiles than their carbonyl precursors. mdpi.comnih.gov
The modification of steroids with oxime groups has been explored for various potential applications, including the development of compounds with anticancer and anti-inflammatory properties. scispace.comnih.gov The oxime functionality can serve as a key pharmacophore, a part of a molecule responsible for its biological activity. nih.govnih.gov
Overview of Research Trajectories for Durabolin Oxime, (E)-
The research trajectory for a specific compound like Durabolin oxime, (E)- typically follows a structured path from synthesis and characterization to the exploration of its potential applications.
Synthesis and Characterization: The initial and fundamental area of research involves the chemical synthesis of the compound. Oximes are commonly synthesized through the condensation reaction of a ketone or aldehyde with hydroxylamine. asianpubs.orgresearchgate.net In the case of Durabolin oxime, (E)-, this would involve the reaction of nandrolone phenpropionate with hydroxylamine. nih.gov Following synthesis, extensive characterization using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is crucial to confirm the structure and stereochemistry of the (E)-isomer. nih.govresearchgate.net
Physicochemical and Biological Evaluation: Once synthesized and characterized, research would move towards evaluating its physicochemical properties. This includes determining its solubility, stability, and lipophilicity, often expressed as the partition coefficient (LogP). nih.gov Subsequent research would likely involve in vitro studies to understand its interaction with relevant biological targets and to explore its metabolic fate. nih.gov The focus of such studies is often to compare the activity and properties of the oxime derivative to the parent compound, nandrolone.
Interactive Data Tables
Below are data tables summarizing key chemical information for Durabolin oxime, (E)- and its parent compound, nandrolone.
Table 1: Chemical Properties of Durabolin Oxime, (E)-
| Property | Value | Source |
| Molecular Formula | C27H35NO3 | nih.gov |
| Molecular Weight | 421.57 g/mol | nih.gov |
| Stereochemistry | (E)-isomer | nih.gov |
| InChIKey | SDLZFJILLIPGPA-AXAHJDQXSA-N | nih.gov |
Table 2: Chemical Properties of Nandrolone
| Property | Value | Source |
| Molecular Formula | C18H26O2 | nih.gov |
| Molecular Weight | 274.4 g/mol | nih.gov |
| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | nih.gov |
| InChIKey | NPAGDVCDWIYMMC-IZPLOLCNSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
714964-51-9 |
|---|---|
Molecular Formula |
C27H35NO3 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/b28-20+/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI Key |
SDLZFJILLIPGPA-AXAHJDQXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C/C(=N/O)/CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |
Origin of Product |
United States |
Advanced Structural Elucidation and Analytical Characterization of Durabolin Oxime, E
Spectroscopic Techniques for Isomer Differentiation
Spectroscopic methods are indispensable for the unambiguous identification of the (E)- isomer of Durabolin oxime and for distinguishing it from its (Z)- counterpart. These techniques probe the molecular structure at the atomic level, providing detailed information about connectivity, spatial arrangement, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for (E)/(Z) Isomer Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the geometric isomer assignment of oximes. The chemical environment of atomic nuclei is highly sensitive to their spatial orientation, leading to distinct signals for (E) and (Z) isomers.
For Δ(4)-3-ketosteroid oximes, such as Durabolin oxime, ¹H NMR spectroscopy is particularly effective. The chemical shift of the proton at the C4 position is a key diagnostic marker for identifying the (E) and (Z) isomers. nih.gov The spatial proximity of the C4 proton to the oxime's hydroxyl group differs between the two isomers, resulting in a measurable difference in their respective resonance frequencies. nih.gov This allows for not only the identification but also the quantification of the formation ratio of the isomers in a mixture. nih.gov
In analogous steroidal oximes, such as those derived from estrone (B1671321), the proton of the N-OH group typically appears as a singlet near 10 ppm in the ¹H-NMR spectrum. mdpi.com For ¹³C-NMR, the carbon atom involved in the oxime bond (C3 in the case of Durabolin oxime) is expected to show a characteristic signal. For instance, in C17-oximes of the estrane (B1239764) series, this carbon signal appears in the range of 168–172 ppm. mdpi.com
Table 1: Representative NMR Chemical Shifts for Steroidal Oxime Isomer Assignment
| Nucleus | Isomer | Typical Chemical Shift (ppm) | Key Diagnostic Feature |
|---|---|---|---|
| ¹H | (E) vs (Z) | Varies for C4-H | Difference in chemical shift due to spatial orientation relative to N-OH group. nih.gov |
| ¹H | N-OH | ~10 | Characteristic signal for the oxime proton. mdpi.com |
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of Durabolin oxime and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the molecule. rsc.org
When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a cornerstone of steroid analysis. nih.gov For nandrolone (B1676933) and its metabolites, LC coupled with tandem mass spectrometry (LC-MS/MS) offers the advantage of analyzing the compounds directly without the need for chemical derivatization, which is often required for GC-MS. nih.gov
Collision-induced dissociation (CID) experiments in tandem MS provide valuable insights into the molecule's structure. The fragmentation patterns are often characteristic of the steroid backbone. nih.gov For nandrolone derivatives, a common base peak observed in GC-MS analysis is at a mass-to-charge ratio (m/z) of 110, which corresponds to a fragment of the nandrolone molecule. scielo.br The analysis of oxosteroids can be significantly improved by their conversion to oximes, which show intense peaks corresponding to the protonated molecules under electrospray ionization (ESI) conditions. researchgate.net This derivatization can enhance detection limits by approximately 20-fold compared to the underivatized steroids. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and conjugated systems within the Durabolin oxime molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For an oxime, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=N stretch of the imine, and the N-O stretch. In the parent compound, nandrolone, characteristic peaks for the hydroxyl and carbonyl groups are observed. researchgate.net The IR spectrum of Durabolin oxime would show the disappearance of the C3-ketone stretch and the appearance of the characteristic oxime peaks.
Table 2: Key IR Absorption Frequencies for Oxime Characterization
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (oxime) | Stretching | 3150 - 3600 (broad) |
| C=N (oxime) | Stretching | 1620 - 1690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Δ(4)-3-keto-oxime chromophore in Durabolin oxime gives rise to characteristic UV absorption. The UV spectra of Δ(4)-3-ketosteroid oxime isomers can be recorded online when coupled with HPLC, allowing for the characterization of the pure isomers. nih.gov Generally, oximes exhibit absorption in the 280-305 nm range. researchgate.net The deprotonated form, the oximate anion, shows an absorbance band at a higher wavelength, typically between 340 nm and 360 nm. researchgate.net These spectral data are crucial for quantitative analysis and for monitoring reactions.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the (E)- isomer of Durabolin oxime from its (Z)- isomer, the parent ketone (nandrolone), and other potential impurities, thereby allowing for its isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and purification of steroid oxime isomers. Both normal-phase and reversed-phase systems are employed.
A normal-phase HPLC method has been successfully developed to separate the (E) and (Z) isomers of various Δ(4)-3-ketosteroid oximes. nih.gov This separation is critical as the biological activity can differ significantly between isomers. Reversed-phase HPLC (RP-HPLC) is also widely used for the analysis of nandrolone esters and related compounds. nih.gov For instance, a specific isocratic RP-HPLC method using an RP-8 column and UV detection at 240 nm can effectively separate nandrolone esters from the parent alcohol and other degradation products. nih.gov Such methods can be adapted for the analysis and purity assessment of Durabolin oxime.
Table 3: Exemplary HPLC Conditions for Nandrolone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) | medipol.edu.tr |
| Mobile Phase | A: 0.1% orthophosphoric acid in water/methanol (90:10) B: Acetonitrile (Gradient Elution) | medipol.edu.tr |
| Detector | UV at 240 nm | nih.gov |
| Column Type | Reversed-Phase (RP-8) | nih.gov |
Gas Chromatography (GC) Coupled Techniques
Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of anabolic steroids. scielo.br Due to the low volatility of steroids, derivatization is often necessary to convert them into more volatile compounds suitable for GC analysis. nih.gov
For oximes, a common derivatization strategy is the formation of O-methyloximes, which exhibit good chromatographic properties. acs.org GC-MS methods have been validated for the quantitative analysis of various nandrolone esters in seized products. unb.br These methods typically use a capillary column like HP5-MS and operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. unb.br The analysis involves monitoring characteristic ions to identify and quantify the target compounds. scielo.br Although LC-MS/MS can offer advantages by eliminating the derivatization step, GC-MS remains a robust and widely used technique in steroid analysis. nih.gov
Preparative Chromatography for Isomer Isolation
The synthesis of Durabolin oxime from its parent ketone, nandrolone, typically results in a mixture of (E)- and (Z)-isomers. nih.gov Isolating the desired (E)-isomer in high purity is a critical step for subsequent structural and pharmacological studies. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and efficiency in separating closely related stereoisomers. researchgate.netnih.gov
For steroidal oximes, including derivatives of Δ(4)-3-ketosteroids like nandrolone, normal-phase HPLC has proven to be an effective method for the separation of (E)- and (Z)-isomers. researchgate.netnih.gov This technique utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. The separation is based on the differential adsorption of the isomers to the stationary phase; the distinct dipole moments and steric profiles of the (E)- and (Z)-oximes lead to different retention times, allowing for their effective isolation.
The identification of the separated isomers is typically confirmed using spectroscopic methods, particularly ¹H NMR spectroscopy. The chemical shift of the proton at the C-4 position is diagnostic for distinguishing between the (E) and (Z) configurations in Δ(4)-3-steroidal oximes. researchgate.netnih.gov
Table 1: Representative Preparative HPLC Conditions for Steroidal Oxime Isomer Separation
| Parameter | Condition |
| Chromatography Mode | Normal Phase |
| Stationary Phase | Silica Gel (e.g., 5 µm particle size) |
| Mobile Phase | Hexane / Isopropanol mixture |
| Detection | UV Spectroscopy (e.g., 200-300 nm) |
| Flow Rate | Optimized for preparative scale |
| Elution Order | Dependent on specific isomer-adsorbent interactions |
This table represents typical conditions used for the separation of related steroidal oxime isomers. Specific parameters would be optimized for Durabolin oxime.
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic methods like NMR are invaluable for assigning relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry. wikipedia.org This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. wikipedia.org
For Durabolin oxime, (E)-, obtaining a suitable crystal would allow for the unequivocal confirmation of the oxime geometry at C-3 and the established stereochemistry of the nandrolone steroid core. The analysis yields detailed information on bond lengths, bond angles, and torsional angles, providing a complete and accurate molecular portrait.
While the specific crystallographic data for Durabolin oxime, (E)- is not publicly available, the analysis of structurally similar steroidal oximes demonstrates the power of this technique. For instance, the crystal structure of 6E-hydroximino-androst-4-ene-3,17-dione, another steroidal oxime, has been resolved, providing a template for the type of data that would be obtained. researchgate.net
Table 2: Example Crystallographic Data for a Related Steroidal Oxime (6E-hydroximino-androst-4-ene-3,17-dione)
| Parameter | Value |
| Chemical Formula | C₁₉H₂₅NO₃ |
| Molecular Weight | 315.40 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.2609(2) Å |
| b = 12.5711(4) Å | |
| c = 20.0517(4) Å | |
| Volume (V) | 1578.18(7) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (Dc) | 1.327 g/cm³ |
Data sourced from the crystallographic study of 6E-hydroximino-androst-4-ene-3,17-dione, a related compound, to illustrate the typical outputs of an X-ray crystallography analysis. researchgate.net
This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies. The absolute stereochemistry confirmed by X-ray crystallography serves as the gold standard for structural validation in medicinal chemistry.
Chemical Reactivity and Stability of Durabolin Oxime, E
Reactivity of the Oxime Group
The chemical reactivity of Durabolin oxime, (E)- is largely centered around the oxime moiety (-C=N-OH). This functional group is susceptible to a variety of reactions, including hydrolysis, reduction, and derivatization, which are critical in understanding its stability and potential transformations.
Hydrolysis Pathways of Steroid Oximes
The hydrolysis of the oxime group in steroid oximes, which would lead to the parent ketone (nandrolone) and hydroxylamine, is a reaction of significant interest. Generally, oximes are relatively stable to hydrolysis compared to other imine derivatives. This stability is attributed to the electronic contribution of the hydroxyl group to the C=N bond.
The rate of hydrolysis is highly dependent on the pH of the medium. Acid-catalyzed hydrolysis is the most common pathway. Under acidic conditions, the nitrogen atom of the oxime is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the corresponding ketone and hydroxylamine.
Table 1: General Conditions for Hydrolysis of Steroid Oximes
| Condition | Reagents | Expected Products |
| Acidic | Dilute mineral acids (e.g., HCl, H₂SO₄) | Nandrolone (B1676933), Hydroxylamine |
| Basic | Generally stable | No significant reaction |
It is important to note that the steric hindrance around the C-3 position of the nandrolone steroid nucleus may influence the rate of hydrolysis.
Reduction Reactions of the C=N bond
The carbon-nitrogen double bond of the oxime group in Durabolin oxime, (E)- can undergo reduction to form the corresponding amine. The choice of reducing agent determines the final product.
Catalytic hydrogenation is a common method for the reduction of oximes. Depending on the catalyst and reaction conditions, the reduction can yield either the corresponding hydroxylamine or the primary amine. For instance, catalytic hydrogenation over platinum or nickel catalysts typically leads to the formation of the primary amine.
Metal hydrides are also effective reagents for the reduction of oximes. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the oxime to the corresponding primary amine. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally less effective for the reduction of oximes unless activated by certain additives.
Table 2: Common Reducing Agents for Steroid Oximes and Their Products
| Reducing Agent | Product |
| H₂/Pd-C | 3-amino-nandrolane |
| LiAlH₄ | 3-amino-nandrolane |
| NaBH₄ | Generally unreactive |
The stereochemistry of the resulting amine is influenced by the steric environment of the steroid nucleus.
Acylation and Other Derivatization Reactions
The hydroxyl group of the oxime in Durabolin oxime, (E)- can undergo various derivatization reactions, with acylation being a prominent example. Acylation involves the reaction of the oxime with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to form an O-acyl oxime.
These O-acyl derivatives can have altered chemical and physical properties compared to the parent oxime. For instance, acylation can increase the lipophilicity of the molecule. The reactivity of the oxime hydroxyl group allows for the introduction of a wide range of functional groups, enabling the synthesis of various derivatives with potentially different biological activities.
Other derivatization reactions include the formation of ethers by reaction with alkyl halides in the presence of a base. These reactions highlight the versatility of the oxime group as a synthetic handle for modifying the structure of the steroid. mdpi.com
Isomerization Dynamics of the (E)-Configuration
The C=N double bond of an oxime can exist as two geometric isomers: (E) and (Z). In Durabolin oxime, (E)-, the hydroxyl group is oriented trans to the A-ring of the steroid nucleus. The stability of this configuration and the potential for isomerization to the (Z)-isomer are important aspects of its chemical dynamics.
The interconversion between (E) and (Z) isomers of oximes can be influenced by several factors, including:
Temperature: Higher temperatures can provide the energy needed to overcome the rotational barrier of the C=N bond, leading to a mixture of isomers.
Acid Catalysis: In the presence of acid, the nitrogen atom can be protonated, which lowers the energy barrier for rotation around the C=N bond and facilitates isomerization.
Photochemical Conditions: Irradiation with light of an appropriate wavelength can also induce isomerization between the (E) and (Z) forms. mdpi.com
For many steroid oximes, the (E)-isomer is the thermodynamically more stable form due to reduced steric hindrance between the hydroxyl group and the bulky steroid framework. However, the equilibrium can be shifted under certain conditions. The specific dynamics for Durabolin oxime, (E)- would depend on the interplay of these factors.
Degradation Pathways and Product Identification
The degradation of Durabolin oxime, (E)- can occur through various chemical pathways, leading to the formation of different degradation products. The stability of the molecule is dependent on the environmental conditions to which it is exposed.
Chemical Degradation in Various Media
Acidic Media: In acidic environments, the primary degradation pathway is likely to be the hydrolysis of the oxime group, as discussed in section 4.1.1., to yield nandrolone and hydroxylamine. Further degradation of the nandrolone backbone could then occur under harsh acidic conditions.
Basic Media: Oximes are generally more stable in basic media. However, under strong basic conditions, degradation of the nandrolone steroid nucleus itself could be initiated. For instance, reactions involving the α,β-unsaturated ketone system in the A-ring are possible.
Oxidative Conditions: Exposure to oxidizing agents can lead to the degradation of both the oxime group and the steroid nucleus. The nature of the degradation products will depend on the strength and type of the oxidizing agent. Potential reactions include epoxidation of the double bond in the A-ring or oxidative cleavage of the steroid rings. The metabolism of nandrolone, the parent compound, involves various oxidative transformations, and similar pathways could be anticipated for the oxime derivative under chemical oxidation. wikipedia.org
The identification of degradation products typically involves analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the resulting compounds.
Table 3: Potential Degradation Pathways for Durabolin Oxime, (E)-
| Condition | Potential Degradation Pathway | Major Expected Products |
| Acidic (e.g., dilute HCl) | Hydrolysis of the oxime group | Nandrolone, Hydroxylamine |
| Basic (e.g., strong NaOH) | Degradation of the steroid nucleus | Various rearranged or cleaved steroid structures |
| Oxidative (e.g., H₂O₂) | Oxidation of the steroid nucleus and/or oxime | Epoxides, hydroxylated derivatives, cleaved products |
Identification of Degradation Products through Analytical Techniques
Without experimental data from forced degradation studies, a definitive identification of the degradation products of Durabolin oxime, (E)- is not possible. In pharmaceutical analysis, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed to separate and identify degradation products. medipol.edu.tr
Based on the general chemistry of oximes, it can be hypothesized that under acidic conditions, the primary degradation pathway would likely be hydrolysis of the oxime functional group. This reaction would regenerate the original ketone, nandrolone.
Hypothetical Major Degradation Product of Durabolin Oxime, (E)- under Acidic Conditions:
| Degradation Product | Parent Compound | Chemical Transformation |
| Nandrolone | Durabolin oxime, (E)- | Hydrolysis of the oxime |
It is important to emphasize that this is a theoretical degradation product based on the known reactivity of the oxime functional group and has not been experimentally verified for Durabolin oxime, (E)-. nsf.gov
Mechanistic Studies of Degradation Processes
Detailed mechanistic studies of the degradation processes for Durabolin oxime, (E)- are not available in the scientific literature. The mechanism for the hypothetical hydrolysis of the oxime back to the ketone would involve the protonation of the oxime nitrogen, followed by nucleophilic attack by water.
The stability of the oxime bond can be influenced by pH. Generally, oxime linkages are more stable at physiological pH compared to imines or hydrazones. rsc.org However, under acidic conditions, they are susceptible to hydrolysis. The rate and mechanism of this hydrolysis for Durabolin oxime, (E)- would require specific experimental investigation.
Structure Activity Relationship Sar Studies of Durabolin Oxime, E and Steroid Oxime Analogs
Computational Chemistry Approaches to SAR
Computational methods provide powerful insights into how the chemical structure of a molecule dictates its biological function. For complex molecules like steroid oximes, these in silico techniques are invaluable for predicting and explaining their interactions with biological targets, such as the androgen receptor (AR).
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to analyze the electronic structure, molecular geometry, and distribution of charge within steroid oximes.
A study on the steroidal oxime 6E-hydroximino-androst-4-ene-3,17-dione demonstrated the accuracy of DFT calculations by comparing computed data with results from single-crystal X-ray diffraction. researchgate.net The calculations, performed at the B3LYP/6–31++G(d,p) level, showed excellent agreement with the experimental bond distances and angles. researchgate.net This level of precision allows researchers to confidently model the structures of novel steroid oximes, like Durabolin oxime, (E)-, and analyze their electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). biointerfaceresearch.com These parameters are crucial for predicting reactivity and the types of non-covalent interactions the molecule can form with a receptor. researchgate.netbiointerfaceresearch.com
| Bond | Experimental Length (Å) | Calculated Length (Å) |
|---|---|---|
| C(6)=N(6) | 1.281 | 1.284 |
| N(6)–O(6) | 1.406 | 1.405 |
| C(3)=O(3) | 1.221 | 1.220 |
| C(17)=O(17) | 1.214 | 1.207 |
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. endocrine-abstracts.org This method is instrumental in SAR studies for estimating the binding affinity and analyzing the interaction patterns between steroid oximes and their biological targets, such as the androgen receptor. nipne.ronih.gov
In studies of steroidal oximes, docking simulations help identify key amino acid residues within the receptor's ligand-binding domain (LBD) that are crucial for interaction. endocrine-abstracts.orgnih.gov For instance, research on new estrone (B1671321) oxime derivatives used molecular docking to estimate their interaction with estrogen receptor α and β-tubulin, providing a rationale for their observed cytotoxic effects. nih.gov Similarly, for Durabolin oxime, (E)-, docking simulations against the AR can predict how the oxime moiety interacts with the LBD, identifying potential hydrogen bonds and hydrophobic interactions that contribute to binding affinity. nipne.roresearchgate.net The results of these simulations guide the design of new analogs with potentially improved binding characteristics.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
MD simulations have been effectively used to study the behavior of various steroids within the androgen receptor. nih.gov These studies reveal how the ligand and receptor adapt to each other and can highlight subtle conformational changes that influence the biological response (agonism vs. antagonism). nih.gov For a compound like Durabolin oxime, (E)-, an MD simulation could track the stability of key hydrogen bonds predicted by docking, calculate the binding free energy, and analyze the root mean square deviation (RMSD) and root mean square fluctuations (RMSF) to understand the dynamic nature of its interaction with the AR. nih.govdigitellinc.com This provides a more realistic and robust assessment of binding than static models alone. rowan.edu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, etc.), QSAR models can predict the activity of newly designed, unsynthesized molecules.
While specific QSAR studies on Durabolin oxime are not prevalent, the methodology has been applied to other oxime derivatives to predict their cytotoxic or other biological activities. The process involves calculating a range of molecular descriptors for a set of known steroid oxime analogs and correlating them with their experimentally determined activities. This allows for the generation of a predictive model. Such a model could be used to guide the synthesis of new Durabolin analogs by prioritizing structures predicted to have the highest activity, thereby streamlining the drug discovery process.
Impact of Oxime Moiety and Stereochemistry on Molecular Interactions
The conversion of a carbonyl group to an oxime moiety dramatically alters a steroid's ability to interact with its biological target. nih.gov The oxime group introduces both a hydrogen-bond donor (the -OH group) and hydrogen-bond acceptors (the nitrogen and oxygen atoms), whereas the original carbonyl group only acts as a hydrogen-bond acceptor. nih.gov This increased potential for hydrogen bonding, combined with the high polarity of the oxime group, can significantly enhance interactions with receptor binding sites and improve biological activity compared to the parent ketone. nih.gov
Role of (E)-Configuration on Molecular Recognition
The synthesis of oximes from non-symmetrical ketones can result in two geometric isomers: (E) and (Z). nih.govmdpi.com This stereochemistry is not trivial, as the spatial arrangement of the hydroxyl group can have a profound impact on biological activity. nih.gov The specific configuration dictates how the molecule fits into a binding pocket and which interactions are possible.
The designation (E)- for Durabolin oxime signifies a specific orientation of the hydroxyl group relative to the steroid's D-ring. This fixed geometry is critical for molecular recognition by the target receptor. X-ray diffraction studies on other steroidal oximes have confirmed the formation of the (E)-isomer, which can be stabilized by intermolecular hydrogen bonds. nih.gov Computational studies can also be used to determine the most stable isomer. uv.mxrsc.org The orientation of the hydroxyl group in the (E)-configuration determines its accessibility to form hydrogen bonds with specific amino acid residues in the receptor. A change to the (Z)-configuration would place the hydroxyl group in a different spatial position, potentially clashing with the receptor or preventing the formation of a crucial hydrogen bond, thereby altering or diminishing the biological response. nih.gov Therefore, the (E)-stereochemistry is a key determinant in the structure-activity relationship of Durabolin oxime and its analogs.
Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
The interaction of Durabolin oxime, (E)-, and its steroid oxime analogs with their biological targets is a complex interplay of various non-covalent forces, primarily hydrogen bonding and hydrophobic interactions. These interactions are crucial for the molecular recognition, binding affinity, and subsequent biological activity of these compounds. The hydrophobic steroid core provides a foundation for broad interactions, while the strategically placed polar oxime group allows for specific, directional hydrogen bonds. kenyon.edu
The androgen receptor (AR), a key target for many steroidal compounds, possesses a ligand-binding pocket (LBP) that is predominantly hydrophobic. nih.gov This pocket accommodates the steroid scaffold, leading to extensive van der Waals interactions. kenyon.edu The four-ring structure of the steroid nucleus provides a large surface area for these favorable hydrophobic contacts with nonpolar amino acid residues within the LBP. kenyon.eduresearchgate.net The number and quality of these hydrophobic interactions are significant determinants of binding affinity. kenyon.edu It has been observed that even slight modifications to the steroid skeleton can alter the fit within the binding pocket, thereby influencing the extent of these interactions and, consequently, the biological response.
Hydrogen bonding plays a critical role in orienting the ligand within the binding site and contributes significantly to the binding energy. For androgens that bind to the AR, the oxygen atoms at the C3 and C17 positions are key hydrogen bond acceptors and donors. kenyon.edu In the case of Durabolin oxime, (E)-, the oxime functional group at the C3 position introduces both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen and oxygen atoms). nih.gov This dual capability allows for a variety of potential hydrogen bonding patterns with amino acid residues in the receptor's binding site. nih.gov
Specifically, in the androgen receptor, residues such as Gln711 and Arg752 are known to form hydrogen bonds with the C3-carbonyl group of androgens, often mediated by a water molecule. kenyon.edunih.gov The introduction of the oxime group in place of the ketone in Durabolin oxime, (E)- would alter these interactions. The (E)-configuration of the oxime directs the hydroxyl group in a specific orientation that can be either favorable or unfavorable for hydrogen bonding, depending on the topography of the binding site. The nitrogen atom of the oxime can also act as a hydrogen bond acceptor, providing an additional point of interaction. At the other end of the steroid, the 17β-hydroxyl group is crucial for hydrogen bonding with residues like Asn705 and Thr877 in the AR. kenyon.edunih.gov
Table 1: Key Interactions of Androgens with the Androgen Receptor Ligand-Binding Pocket
| Interacting Ligand Moiety | Key Amino Acid Residues in AR | Type of Interaction | Reference |
| C3-keto/oxime | Gln711, Arg752 | Hydrogen Bonding | kenyon.edu, nih.gov |
| Steroid Scaffold (Rings A, B, C, D) | Various hydrophobic residues | Hydrophobic (van der Waals) | kenyon.edu, nih.gov |
| 17β-hydroxyl | Asn705, Thr877 | Hydrogen Bonding | kenyon.edu, nih.gov |
Conformational Flexibility and Rigidity Analysis
The conformational landscape of Durabolin oxime, (E)-, and its analogs is characterized by a combination of a rigid steroid scaffold and localized flexibility, primarily around the C3-oxime group. The tetracyclic core of the steroid is inherently rigid, which serves to present the functional groups in a well-defined spatial arrangement for receptor binding. This rigidity is a cornerstone of the structure-activity relationship for many steroidal compounds.
While the steroid nucleus is largely inflexible, minor conformational variations, such as ring puckering, can occur. However, the most significant source of flexibility in Durabolin oxime, (E)- arises from the rotation around the C=N bond of the oxime and the C-O bond of the hydroxyl group. The (E)-isomer is generally more stable than the (Z)-isomer, but the potential for interconversion under certain conditions could be a factor in its biological activity. The orientation of the hydroxyl group of the oxime is critical as it dictates its ability to form hydrogen bonds within the confines of a receptor binding pocket.
Studies on drug-like molecules have shown that ligands often bind to their protein targets in conformations that are not their global minimum energy state in solution. This implies that the binding energy can compensate for the energetic penalty of adopting a less favorable conformation. The conformational flexibility of the oxime group in Durabolin oxime, (E)- may allow it to adapt to the specific geometry of the binding site, thereby optimizing its interactions.
The androgen receptor itself undergoes conformational changes upon ligand binding. nih.gov The binding of an agonist induces a specific conformational change that facilitates the recruitment of coactivator proteins, leading to the transcription of target genes. nih.gov The ability of Durabolin oxime, (E)- to induce the correct conformational change in the receptor is therefore a critical determinant of its agonist activity. The rigidity of the steroid core likely plays a role in ensuring that the ligand can effectively induce this specific conformational shift.
In silico molecular modeling and simulation techniques are valuable tools for exploring the conformational space of ligands like Durabolin oxime, (E)- and understanding how they interact with their biological targets. These methods can predict the preferred binding poses and estimate the energetic cost of conformational changes upon binding.
Design Principles for Modulating Molecular Interactions through Structural Modifications
The rational design of novel steroid oxime analogs with improved activity and selectivity relies on a thorough understanding of how structural modifications impact molecular interactions with biological targets. Key design principles involve the strategic introduction of substituents, the exploration of isosteric replacements, and the application of bioisosterism to fine-tune the physicochemical and pharmacological properties of the lead compound.
Effects of Substituents on the Oxime and Steroid Scaffold
The biological activity of Durabolin oxime, (E)- can be modulated by introducing various substituents on both the oxime moiety and the steroid scaffold. These modifications can influence the electronic properties, steric hindrance, lipophilicity, and hydrogen bonding capacity of the molecule, thereby altering its interaction with the target receptor.
Substituents on the Oxime Group:
Modification of the oxime's hydroxyl group, for instance, by converting it to an ether or an ester, can have profound effects on its biological activity. Such modifications can alter the hydrogen bonding capability of the oxime. For example, converting the hydroxyl group to a methoxy (B1213986) group would eliminate its hydrogen bond donating ability, which could either increase or decrease binding affinity depending on the specific interactions within the receptor pocket.
Substituents on the Steroid Scaffold:
The steroid nucleus of Durabolin oxime, (E)-, which is a 19-nortestosterone derivative, offers several positions for substitution. The absence of the C19-methyl group in 19-nortestosterone derivatives, compared to testosterone (B1683101), is known to influence the anabolic to androgenic activity ratio. nih.gov This is attributed to differences in how these compounds are metabolized and how they interact with the androgen receptor. nih.gov
The introduction of substituents at various positions on the steroid rings can lead to significant changes in biological activity. For example, alkylation at the 17α-position, as seen in many synthetic androgens, can increase oral bioavailability by hindering hepatic metabolism. nih.gov However, this can also alter the interaction with the 17β-hydroxyl binding pocket in the androgen receptor. nih.gov Halogenation of the steroid scaffold is another common strategy. For instance, the introduction of a fluorine atom can alter the electronic properties of the molecule and potentially enhance binding affinity through favorable interactions with the receptor.
The effects of these substitutions are often position-dependent and can lead to compounds with unique biological profiles. For example, substitutions at the 17α position of the 19-nortestosterone scaffold have been shown to produce compounds with distinct biological activities. researchgate.net
Table 2: Predicted Effects of Substituents on Durabolin Oxime, (E)- Analogs
| Position of Substitution | Type of Substituent | Predicted Effect on Molecular Interactions |
| Oxime-OH | Alkyl (e.g., -CH3) | Eliminates H-bond donor capability, increases lipophilicity. |
| C17α | Alkyl (e.g., -CH3) | May increase metabolic stability, could sterically hinder 17β-OH binding. |
| Steroid Ring System | Halogen (e.g., -F) | Alters electronic properties, may enhance binding affinity. |
| C19 (Methyl group in testosterone) | Hydrogen (as in 19-nortestosterone) | Influences anabolic/androgenic ratio. |
Exploration of Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry for optimizing the properties of a lead compound like Durabolin oxime, (E)-. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. ufrj.br This strategy is employed to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. ufrj.br
In the context of Durabolin oxime, (E)-, various parts of the molecule could be subjected to bioisosteric replacement.
Oxime Bioisosteres:
The oxime group itself can be considered a bioisostere of a ketone, offering different hydrogen bonding capabilities. nih.gov Further modifications could involve replacing the oxime with other nitrogen-containing functional groups that can mimic its hydrogen bonding and electronic properties.
Steroid Scaffold Bioisosteres:
While the core steroid structure is often essential for activity, subtle modifications can be made. For example, replacing a carbon atom in one of the rings with a heteroatom (e.g., oxygen or nitrogen) could lead to a "heterosteroid." Such a change would significantly alter the polarity and hydrogen bonding potential of that part of the molecule and could lead to novel biological activities. For instance, the introduction of a heteroatom into the steroid scaffold can have a substantial impact on the compound's biological activity. nih.gov
Functional Group Bioisosteres:
Specific functional groups on the steroid scaffold can also be replaced. For example, the 17β-hydroxyl group is critical for androgenic activity. A potential bioisosteric replacement could be a thiol group (-SH) or an amino group (-NH2), which could also participate in hydrogen bonding. However, such changes would also significantly alter the electronic and steric properties of that position and would need to be carefully evaluated.
The goal of these replacements is to maintain or improve the desired interactions with the target receptor while potentially improving other properties of the drug candidate. The application of bioisosterism requires a deep understanding of the structure-activity relationships of the compound class and the nature of the ligand-receptor interactions.
Mechanistic in Vitro Metabolic Transformations of Durabolin Oxime, E
In Vitro Biotransformation Systems for Steroids
The investigation of steroid metabolism outside of a living organism relies on various systems that replicate the enzymatic environment of primary metabolic organs, such as the liver. nih.govwada-ama.org These in vitro systems are crucial for identifying potential metabolic pathways and the resulting products without the complexities of in vivo studies. wada-ama.org
Hepatocytes, the main parenchymal cells of the liver, are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular arrangement. nih.govresearchgate.net However, their use can be limited by cost and labor intensity. researchgate.net
More commonly, subcellular fractions derived from liver homogenates are employed. springernature.com These include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum obtained through differential centrifugation. nih.gov They are a rich source of Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). kosheeka.combioivt.com Microsomes require the addition of exogenous cofactors, such as NADPH for CYP450-mediated reactions and UDPGA for glucuronidation, to be metabolically active. bioivt.comdshs-koeln.de They are widely used to study oxidative metabolism and glucuronide conjugation of steroids. nih.govnih.gov
Studies have demonstrated that for anabolic steroids, in vitro models using combined microsomal and S9 fractions can successfully metabolize the parent compounds, with the number of metabolites sometimes exceeding what is found in vivo due to high substrate concentrations and long incubation times. wada-ama.orgdshs-koeln.de
| Model | Description | Enzyme Content | Common Applications |
|---|---|---|---|
| Hepatocytes | Intact liver cells | Full complement of Phase I & II enzymes and cofactors | Comprehensive metabolic profiling, induction/inhibition studies researchgate.netnih.gov |
| Liver Microsomes | Vesicles of endoplasmic reticulum | Rich in CYPs (Phase I) and UGTs (Phase II) kosheeka.com | Studying oxidative metabolism and glucuronidation nih.govnih.gov |
| S9 Fraction | Supernatant from 9000g centrifugation of liver homogenate | Contains both microsomal (CYPs, UGTs) and cytosolic (SULTs, etc.) enzymes nih.gov | Broad metabolic screening for Phase I and Phase II pathways dshs-koeln.dedshs-koeln.de |
To identify the specific enzyme responsible for a particular metabolic reaction, systems using recombinant enzymes are employed. nih.gov These systems involve expressing a single human enzyme, such as a specific CYP450 isoform (e.g., CYP3A4, CYP2C9), in a host cell line (e.g., insect cells, lymphoblastoid cells). nih.gov By incubating the compound of interest with a panel of these individual enzymes, it is possible to determine which ones are capable of metabolizing the substrate. For instance, studies using recombinant human CYP enzymes have shown that CYP3A4 is primarily responsible for the 6β-hydroxylation of several anabolic steroids, including testosterone (B1683101) and metandienone, while other isoforms like CYP2C9 showed no such activity. nih.gov This approach is fundamental for predicting drug-drug interactions and understanding genetic polymorphisms in drug metabolism.
Identification of In Vitro Metabolites and Reaction Pathways
The metabolism of Durabolin oxime, (E)-, is expected to proceed through several key pathways, based on its chemical structure and the known biotransformation of its parent steroid, nandrolone (B1676933). These pathways involve the cleavage of its functional groups and modifications to the core steroid structure.
Durabolin oxime, (E)-, contains two key functional groups—an ester and an oxime—that are susceptible to hydrolysis.
Ester Hydrolysis: The ester group is likely hydrolyzed by carboxylesterases, which are abundant in liver microsomes, to yield nandrolone oxime and the corresponding carboxylic acid. nih.govbohrium.com The activity of these steroid ester-hydrolyzing enzymes has been characterized in various species. nih.gov
Oxime Hydrolysis: The oxime moiety (C=N-OH) can also undergo hydrolysis, a reaction that would convert it back to the parent ketone. nih.gov In this case, hydrolysis of the oxime group at the C3 position would regenerate the 3-keto group, yielding nandrolone. This initial hydrolysis step is critical, as the resulting nandrolone would then become the substrate for a wide range of subsequent metabolic transformations well-documented for anabolic steroids. dshs-koeln.denih.gov
Once the parent steroid nandrolone is formed via hydrolysis, its steroid nucleus undergoes extensive Phase I metabolism. In vitro studies with nandrolone consistently show that reduction and hydroxylation are the primary reaction pathways. dshs-koeln.de
Oxidative Transformations: These reactions are primarily hydroxylations, catalyzed mainly by CYP450 enzymes, which introduce hydroxyl (-OH) groups at various positions on the steroid ring. scilit.comdiva-portal.org For nandrolone and similar steroids, this often results in monohydroxylated and dihydroxylated metabolites. dshs-koeln.de Chronic administration of nandrolone decanoate (B1226879) has been shown to disrupt cellular redox balance, indicating significant interaction with oxidative systems. nih.govnih.govscielo.br
Reductive Transformations: Reduction reactions are also a major pathway for steroids with a 3-keto-4-ene structure like nandrolone. dshs-koeln.de These are catalyzed by reductases and dehydrogenases. oup.commdpi.com This can lead to the formation of various hydrogenated metabolites, such as dihydrogenated products. dshs-koeln.de
| Reaction Type | Description | Example Metabolite(s) of Nandrolone | Enzyme Family Involved |
|---|---|---|---|
| Hydroxylation (Oxidation) | Addition of one or more hydroxyl (-OH) groups to the steroid core. | Hydroxylated nandrolone, Dihydroxylated nandrolone dshs-koeln.de | Cytochrome P450 (CYP) nih.govdiva-portal.org |
| Reduction | Addition of hydrogen atoms, typically saturating double bonds in the A-ring. | Dihydrogenated nandrolone, Norandrosterone dshs-koeln.denih.gov | Reductases, Dehydrogenases oup.commdpi.com |
Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with polar endogenous molecules to facilitate excretion. nih.govtecnalia.com In vitro systems like S9 fractions are well-suited for studying these reactions. nih.gov
Glucuronidation: This is a major conjugation pathway for steroids. dshs-koeln.de The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDPGA to a hydroxyl group on the steroid. washington.edunih.gov In vitro incubations of nandrolone with liver fractions in the presence of UDPGA result in the formation of glucuronide-conjugated metabolites. dshs-koeln.denih.gov Both the parent steroid (if it has a hydroxyl group) and its hydroxylated Phase I metabolites can undergo glucuronidation. dshs-koeln.dedshs-koeln.de
Sulfation: This pathway, catalyzed by sulfotransferases (SULTs) found in the cytosol, involves the transfer of a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to a hydroxyl group. fu-berlin.de While glucuronidation is often the main conjugation pathway for steroids, sulfation is also a significant route for many steroid metabolites. tecnalia.comnih.gov In vitro assays designed to study sulfation require the S9 fraction (or cytosol) and the addition of PAPS. bioivt.comfu-berlin.de
The direct detection of these Phase II metabolites is increasingly important, as they can sometimes be longer-lasting markers of steroid administration than the parent drug or Phase I metabolites. tecnalia.com
Enzymatic Systems Involved in Biotransformation
The biotransformation of xenobiotics, including steroidal compounds like Durabolin oxime, (E)-, is a biochemical process facilitated by specialized enzymatic systems. researchgate.net These processes are crucial for the modification and eventual elimination of pharmaceutical substances. The primary enzymes involved belong to the cytochrome P450 superfamily, as well as various reductases and other modifying enzymes.
Role of Cytochrome P450 Enzymes (CYPs)
The cytochrome P450 (CYP) family of enzymes is a major system responsible for catalyzing the phase I metabolism of a vast array of xenobiotics. mdpi.com These heme-containing proteins are predominantly found in the endoplasmic reticulum of hepatocytes and are responsible for the oxidative metabolism of many drugs. mdpi.comwashington.edu For steroidal compounds, CYPs play a central role in maintaining hormonal balance and homeostasis. mdpi.com While direct studies on Durabolin oxime, (E)- are limited, the metabolic pathways of its parent compound, nandrolone, offer significant insights.
Anabolic androgenic steroids are known substrates for CYP enzymes and can also act as inducers of these enzymes. nih.gov For instance, nandrolone decanoate has been shown to be a potent inducer of cytochrome P-450 activity. nih.govresearchgate.net The primary oxidative reactions catalyzed by CYPs are hydroxylations, which introduce hydroxyl groups onto the substrate molecule. mdpi.com Key human CYP isoforms involved in drug metabolism include those from the CYP1, CYP2, and CYP3 families. washington.edumdpi.com It is therefore highly probable that these enzymes are involved in the hydroxylation of the Durabolin oxime, (E)- steroid nucleus at various positions, initiating its phase I biotransformation. These oxidative modifications can significantly alter the biological activity of the parent compound.
Contribution of Reductases and Other Modifying Enzymes
In addition to the oxidative pathways mediated by CYPs, reductive and other enzymatic modifications play a critical role in the metabolism of Durabolin oxime, (E)-. The oxime functional group (R1R2C=N−OH) is a key feature of this molecule. mdpi.comnih.gov While CYPs handle oxidation, other enzyme classes such as reductases are responsible for reductive metabolic processes.
Notably, 5α-reductase inhibitors have been extensively studied for their role in steroid metabolism, highlighting the importance of reductases in this context. mdpi.com Carbonyl reductases (CBRs) and aldo-keto reductases (AKRs) are significant non-CYP enzymes involved in drug metabolism. bioivt.com It is plausible that these reductases could catalyze the reduction of the oxime group in Durabolin oxime, (E)-, potentially converting it back to the corresponding ketone, nandrolone. This would constitute a significant metabolic pathway, regenerating the parent steroid. Furthermore, other reductases could act on different parts of the steroid scaffold, leading to a variety of reduced metabolites.
Characterization of Enzyme Kinetics in Metabolite Formation
Understanding the kinetics of the enzymes involved in Durabolin oxime, (E)- metabolism is essential for a quantitative description of its biotransformation. Enzyme kinetics provides crucial information on reaction rates and the affinity of enzymes for the substrate. The key parameters in Michaelis-Menten kinetics are the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax), which represents the maximum rate of the reaction.
To illustrate how such data would be presented, the following interactive table shows hypothetical kinetic data for the formation of a metabolite from Durabolin oxime, (E)-.
| Substrate Concentration (µM) | Velocity of Metabolite Formation (pmol/min/mg protein) |
| 1 | 55 |
| 2 | 98 |
| 5 | 185 |
| 10 | 260 |
| 20 | 345 |
| 50 | 420 |
| 100 | 455 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Q & A
Q. What are the structural characteristics of (E)-Durabolin oxime that influence its pharmacological activity?
The pharmacological activity of (E)-Durabolin oxime is determined by its steroidal backbone, the oxime functional group (-NOH), and the stereochemical (E)-configuration. The oxime group enhances binding affinity to androgen receptors (ARs) by forming hydrogen bonds with key residues in the ligand-binding domain. The (E)-configuration ensures optimal spatial orientation for receptor activation, reducing off-target effects compared to (Z)-isomers. Structural validation requires techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .
Q. What methodologies are recommended for synthesizing (E)-Durabolin oxime in laboratory settings?
Synthesis typically involves:
Oxime Formation : Reacting Durabolin (19-nortestosterone phenylpropionate) with hydroxylamine hydrochloride under acidic conditions.
Stereochemical Control : Using temperature-controlled reactions (e.g., 40–60°C) to favor (E)-isomer formation via thermodynamic control.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures.
Characterization : LC-MS for purity assessment, / NMR for structural confirmation, and HPLC for enantiomeric excess determination .
Q. How should researchers design in vitro assays to assess the androgenic activity of (E)-Durabolin oxime?
- Cell Lines : Use AR-transfected HEK293 or COS-7 cells with luciferase reporter systems to measure transcriptional activation.
- Controls : Include testosterone (positive control) and AR antagonists (e.g., flutamide) to validate specificity.
- Dose Range : Test 0.1–100 nM concentrations to establish EC values.
- Data Normalization : Express results as fold-change relative to vehicle-treated controls. Triplicate experiments and ANOVA are critical for statistical rigor .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported androgenic potency of (E)-Durabolin oxime across in vivo models?
Contradictions often arise from interspecies differences in AR homology or variations in metabolic clearance. To address this:
Comparative Studies : Conduct parallel assays in rodent (e.g., rat levator ani) and primate models.
Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled -(E)-Durabolin oxime.
Metabolite Analysis : Identify species-specific metabolites via LC-MS/MS to assess bioactivity of derivatives.
Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify confounding variables .
Q. What advanced spectroscopic techniques are required to confirm the stereochemical purity of synthetic (E)-Durabolin oxime?
- X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals.
- Vibrational Circular Dichroism (VCD) : Detects enantiomeric excess in solution without crystallization.
- Dynamic NMR : Monitors isomerization kinetics in deuterated solvents (e.g., DMSO-d) to assess thermal stability.
- Chiral HPLC : Uses β-cyclodextrin columns to separate (E) and (Z) isomers quantitatively .
Q. What statistical approaches are optimal for analyzing dose-response relationships in (E)-Durabolin oxime efficacy studies?
- Nonlinear Regression : Fit data to a 4-parameter Hill equation () using software like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC and maximal efficacy values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Multiplicity Adjustments : Use Tukey’s HSD test for pairwise comparisons across dose groups .
Data Analysis and Reporting Guidelines
Q. How should researchers present contradictory data on (E)-Durabolin oxime’s hepatotoxicity in publications?
- Transparency : Clearly document experimental conditions (e.g., dosage, exposure duration, animal strain).
- Subgroup Analysis : Stratify data by variables like sex or metabolic phenotype (e.g., CYP3A4 expression).
- Mechanistic Follow-Up : Include supplementary in vitro hepatocyte assays to isolate direct vs. metabolite-mediated toxicity.
- Conflict Acknowledgment : Discuss limitations in the Discussion section and propose validation studies .
Q. What protocols ensure reproducibility in pharmacokinetic studies of (E)-Durabolin oxime?
Standardized Dosing : Administer via intravenous bolus (0.1 mg/kg) to avoid absorption variability.
Sampling Schedule : Collect plasma at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose.
Bioanalytical Validation : Use deuterated internal standards (e.g., d-(E)-Durabolin oxime) to correct for matrix effects in LC-MS/MS.
Non-Compartmental Analysis (NCA) : Calculate AUC, C, and t using Phoenix WinNonlin .
Literature Review and Critical Analysis
Q. How can researchers critically evaluate historical studies on (E)-Durabolin oxime’s anabolic-to-androgenic ratio?
- Source Scrutiny : Prioritize studies from peer-reviewed journals with documented AR-binding assays (e.g., radioligand displacement).
- Meta-Regression : Pool data from pre-2000 and post-2000 studies to assess methodological improvements.
- Bias Assessment : Use ROBINS-I tool to evaluate confounding factors like unblinded dosing.
- Replication : Validate key findings in modern models (e.g., AR knockout mice) .
Q. What strategies mitigate publication bias in preclinical studies of (E)-Durabolin oxime?
- Preregistration : Submit study protocols to platforms like preclinicaltrials.eu before data collection.
- Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo.
- Negative Results Reporting : Publish non-significant findings in journals like PLOS ONE.
- Collaborative Consortia : Form multi-lab networks to replicate high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
